molecular formula C10H15N3O3 B2407126 4-[3-(Dimethylcarbamoyl)pyrazol-1-yl]butanoic acid CAS No. 1339136-63-8

4-[3-(Dimethylcarbamoyl)pyrazol-1-yl]butanoic acid

Cat. No.: B2407126
CAS No.: 1339136-63-8
M. Wt: 225.248
InChI Key: XPMCMEKRDWAFPF-UHFFFAOYSA-N
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Description

4-[3-(Dimethylcarbamoyl)pyrazol-1-yl]butanoic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Dimethylcarbamoyl)pyrazol-1-yl]butanoic acid typically involves the reaction of 3-(dimethylcarbamoyl)pyrazole with butanoic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyrazole and butanoic acid moieties .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Dimethylcarbamoyl)pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(Dimethylcarbamoyl)pyrazol-1-yl]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(Dimethylcarbamoyl)pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylcarbamoyl)pyrazole: A precursor in the synthesis of 4-[3-(Dimethylcarbamoyl)pyrazol-1-yl]butanoic acid.

    4-(Dimethylcarbamoyl)pyrazole: Another pyrazole derivative with similar structural features.

    Butanoic acid derivatives: Compounds with similar carboxylic acid functionality.

Uniqueness

This compound is unique due to its specific combination of the pyrazole and butanoic acid moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-[3-(dimethylcarbamoyl)pyrazol-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-12(2)10(16)8-5-7-13(11-8)6-3-4-9(14)15/h5,7H,3-4,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMCMEKRDWAFPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(C=C1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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